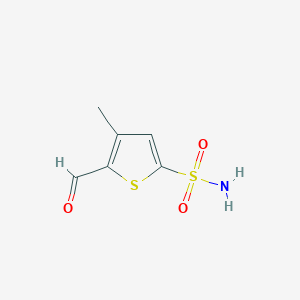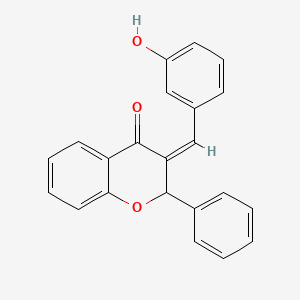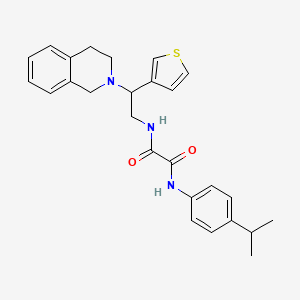
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Chemical Reactions : Compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide have been involved in reactions under superelectrophilic activation, producing derivatives of dihydroquinolinone, dihydrocoumarin, and dihydrothiocoumarin. These reactions highlight the compound's potential utility in synthetic organic chemistry, especially in synthesizing complex heterocyclic structures (Ryabukhin, Vasilyev, & Vyazmin, 2012).
Pharmacological Applications
- Orexin Receptor Antagonism : Research on closely related compounds has explored their role in modulating sleep through orexin receptor antagonism. This suggests potential applications in developing therapeutics for sleep disorders, highlighting the compound's relevance in neuropharmacology (Dugovic et al., 2009).
Antimicrobial Agents
- Antibacterial and Antifungal Activities : Similar compounds have shown antimicrobial properties, suggesting the potential for developing new antibacterial and antifungal agents. This aligns with the ongoing search for novel antimicrobials due to rising antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Bioactivation and Toxicology
- Cytochrome P450 Bioactivation : Studies on analogs have explored the bioactivation mechanisms involving cytochrome P450, indicating the importance of understanding metabolic pathways and potential toxicological implications for drug development (Subramanian et al., 2011).
Anticancer Research
- Antitumor Activities : Certain derivatives have been evaluated for antitumor activities against various cancer cell lines, underscoring the compound's potential in cancer research and therapy development (Fang et al., 2016).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-18(2)19-7-9-23(10-8-19)28-26(31)25(30)27-15-24(22-12-14-32-17-22)29-13-11-20-5-3-4-6-21(20)16-29/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDCVITYTXBQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

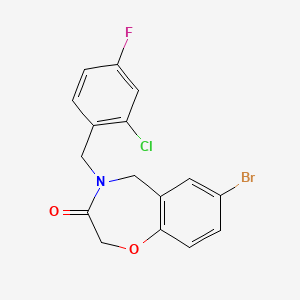
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2904752.png)
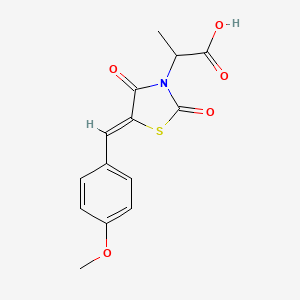
![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)

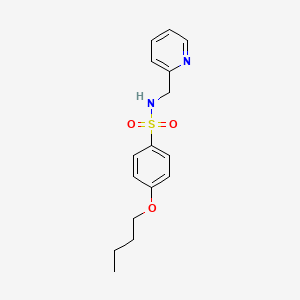
![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2904764.png)
![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)
![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)
![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)
